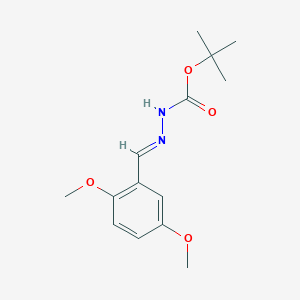
tert-butyl (2E)-2-(2,5-dimethoxybenzylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a complex organic compound that features a tert-butyl group, a dimethoxyphenyl moiety, and a hydrazinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is often carried out under mild conditions, using solvents such as ethanol or methanol, and may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar structural features and biological activities.
Tert-Butyl Esters: Compounds that share the tert-butyl group and exhibit similar reactivity patterns.
Uniqueness
TERT-BUTYL 2-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)16-15-9-10-8-11(18-4)6-7-12(10)19-5/h6-9H,1-5H3,(H,16,17)/b15-9+ |
InChI Key |
DZYQFKVYQSZJLZ-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C/C1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















